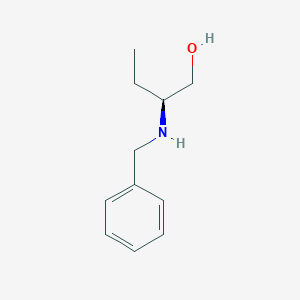![molecular formula C18H14N4O5S2 B2879583 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide CAS No. 488804-80-4](/img/structure/B2879583.png)
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. Thiazolidines are known for their diverse biological activities and are used as key building blocks in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has two carbonyl groups, a phenyl group, a nitrophenyl group, and a carbamothioyl group .Chemical Reactions Analysis
Thiazolidine derivatives can undergo a variety of chemical reactions, including ring-opening reactions, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds related to 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized for evaluation against various bacterial and fungal strains exhibited promising results. These derivatives include novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds, which have demonstrated good antioxidant and/or anti-inflammatory properties in addition to their antimicrobial efficacy (Koppireddi et al., 2013; Juddhawala et al., 2011).
Anti-inflammatory and Antioxidant Properties
Several studies have synthesized and evaluated compounds for their anti-inflammatory and antioxidant properties. A notable study synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and found some derivatives exhibiting good antioxidant activity and excellent anti-inflammatory activity (Koppireddi et al., 2013). This study underlines the potential of thiazolidinone derivatives in developing treatments that target inflammation and oxidative stress.
Hypoglycemic Activity
The hypoglycemic potential of thiazolidinedione derivatives, including 2,4-thiazolidinedione derivatives, has been investigated, showing promising activity in animal models. These derivatives have been reported to exhibit significant hypoglycemic activity, contributing to the exploration of new treatments for diabetes (Nikalje et al., 2012).
Anticancer Activity
Thiazolidinone derivatives have been explored for their anticancer properties. Studies focusing on the synthesis and evaluation of such compounds have shown that certain derivatives possess cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds with thiazolidine motifs have shown a broad range of chemical and biological properties . They have been used as vehicles in the synthesis of valuable organic combinations . More research is required to understand the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Thiazolidine motifs are present in diverse natural and bioactive compounds . They have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on
Result of Action
Compounds with similar structures have shown a wide range of biological activities
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds . More research is needed to understand how environmental factors influence this specific compound’s action.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c23-15(20-17(28)19-11-5-4-8-13(9-11)22(26)27)10-14-16(24)21(18(25)29-14)12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSOOSKVWVFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

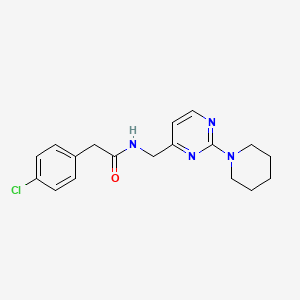


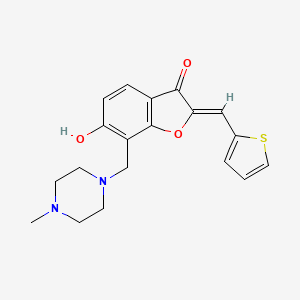
![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2879510.png)
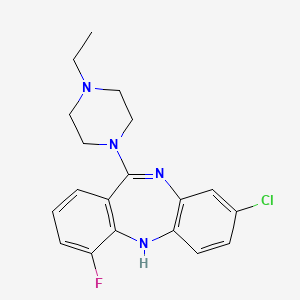
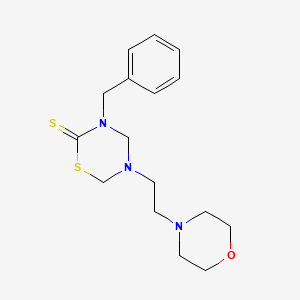
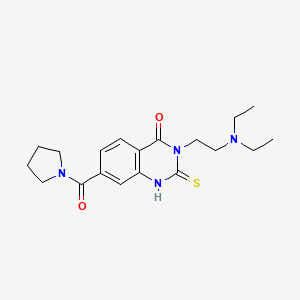
![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)
